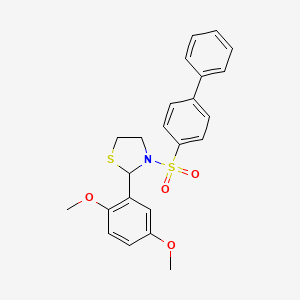

![molecular formula C15H15N3O2 B2918829 (E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1012569-48-0](/img/structure/B2918829.png)

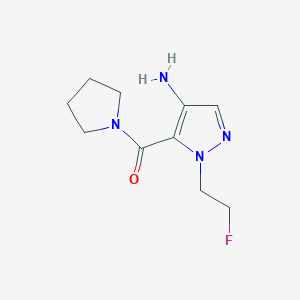

(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

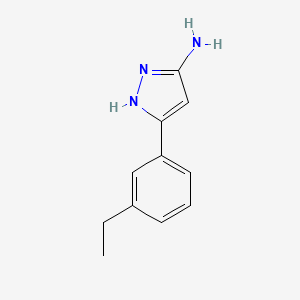

The compound is a complex organic molecule with multiple functional groups, including a cyano group, a furan ring, a pyrrole ring, and an amide group . It’s likely that this compound has interesting chemical properties due to the presence of these functional groups and the conjugated system formed by the double bonds and aromatic rings .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity . Another study reported the synthesis of functionalized β-lactams by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .Scientific Research Applications

Antimicrobial Activity

Furfural derivatives, including compounds similar to the one , have been studied for their potential biological activities. They have shown promise as antimicrobial agents against various pathogens .

Antioxidant Properties

Some furan derivatives have been evaluated for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Antitumor Activity

Research has also explored the antitumor potential of furan derivatives, investigating their use in cancer treatment .

Antihistaminic Effects

The antihistaminic effects of furan derivatives make them candidates for allergy treatment research .

Fungicidal Properties

Furan compounds have been studied for their fungicidal properties, which could lead to new treatments for fungal infections .

Agricultural Applications

Furan derivatives are valuable active ingredients in plant protecting agents, offering potential applications in agriculture .

Pharmaceutical Development

The compound’s structure suggests it could be used in pharmaceutical development, particularly due to the biological activities associated with furan derivatives .

Material Science

Furan is a key material in sustainable development and is used to produce various products like resins and lacquers. While not directly related to your compound, this highlights the versatility of furan-based materials .

Mechanism of Action

Target of Action

Related compounds such as functionalized β-lactams have been synthesized from similar furan derivatives . These β-lactams are known to target penicillin-binding proteins, which play a crucial role in the biosynthesis of bacterial cell walls .

Mode of Action

For instance, β-lactam antibiotics inhibit the biosynthesis of bacterial cell walls by covalently bonding to penicillin-binding proteins .

Biochemical Pathways

Related compounds such as β-lactam antibiotics are known to affect the bacterial cell wall biosynthesis pathway .

Result of Action

Related compounds such as β-lactam antibiotics are known to inhibit the biosynthesis of bacterial cell walls, leading to the death of the bacteria .

properties

IUPAC Name |

(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-6-12(7-13(8-16)15(17)19)11(2)18(10)9-14-4-3-5-20-14/h3-7H,9H2,1-2H3,(H2,17,19)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDWZJRZAGMQQM-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CO2)C)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1CC2=CC=CO2)C)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2918760.png)